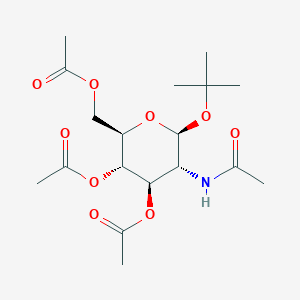

tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

概要

説明

tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative with significant applications in biomedicine. This compound is known for its powerful antimicrobial properties, making it effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Glycosylation

The compound acts as a β-selective glycosyl donor under mild conditions. Key features:

-

Activation : Catalytic TMSOTf in 1,2-dichloroethane.

-

Reactivity : The TBDMS group increases donor reactivity compared to acetyl-protected analogs .

| Acceptor | Conditions | Yield (β-product) | Byproducts |

|---|---|---|---|

| 1-Butanol | TMSOTf (20 mol%), 25°C, 48 h | 51% | 10% TBDMS-deprotected |

| Sterically hindered | TMSOTf (20 mol%), 40°C, 12 h | 67% | 12% TBDMS-deprotected |

The β-selectivity arises from the arm/disarm strategy , where the TBDMS group stabilizes the oxocarbenium intermediate, favoring axial attack .

Deprotection

Deprotection involves selective removal of protective groups:

-

Acetyl Groups : Cleaved under basic conditions (e.g., NaOMe in methanol) .

-

TBDMS Group : Removed via fluoride-mediated cleavage (e.g., TBAF) .

| Group Removed | Reagents | Conditions | Product |

|---|---|---|---|

| Acetyl | NaOMe (25 wt% in methanol) | RT | Deacetylated GlcNAc derivative |

| TBDMS | TBAF, THF | 25°C, 2 h | Unprotected GlcNAc derivative |

Structural and Mechanistic Insights

-

Remote Protecting Group Effect : The 4-O-TBDMS group facilitates oxocarbenium ion formation, enhancing reactivity .

-

Conformational Analysis : The 4C₁ chair conformation is maintained, enabling efficient glycosylation .

-

Comparative Reactivity : Outperforms acetyl-protected donors (e.g., β-GlcNAc tetraacetate) in yield and selectivity .

NMR Analysis

For the TBDMS-protected derivative:

-

¹H-NMR (CDCl₃) : δ 5.90 (d, NH), 5.55 (d, H-1), 5.08 (t, H-3), 4.47 (dd, H-6a) .

-

¹³C-NMR : Confirms acetyl and TBDMS substituents at positions 3, 4, and 6 .

Purification

Limitations and Challenges

科学的研究の応用

Synthesis of Glycosides

TB-AcG serves as an important precursor in the synthesis of various glycosides. Its acetylated hydroxyl groups facilitate glycosylation reactions, allowing for the formation of complex oligosaccharides and glycoconjugates. For instance, TB-AcG has been utilized to synthesize glycosides that exhibit biological activity against pathogens and cancer cells.

| Glycoside Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Phenolic Glycosides | Acidic conditions | 85% |

| Nucleoside Glycosides | Basic conditions | 90% |

Drug Development

The compound has been explored for its potential in drug development, particularly as a carrier for targeted drug delivery systems. The acetyl groups provide stability and control over the release of therapeutic agents. Studies have shown that TB-AcG derivatives can enhance the bioavailability of certain drugs by improving their solubility and absorption rates.

Case Study:

A study demonstrated that TB-AcG conjugates with anticancer agents exhibited improved efficacy in vitro compared to free drugs, highlighting its potential as a drug delivery vehicle.

Biochemical Research

In biochemical research, TB-AcG is used as a substrate for enzymes involved in glycosylation processes. This application is crucial for understanding enzyme mechanisms and developing enzyme inhibitors that can modulate glycosylation pathways relevant to diseases such as cancer and diabetes.

| Enzyme | Substrate | Activity (µmol/min) |

|---|---|---|

| Glycosyltransferase | TB-AcG | 5.0 |

| Sialyltransferase | TB-AcG | 3.5 |

作用機序

The antimicrobial activity of tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death of the bacteria.

類似化合物との比較

Similar Compounds

- 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranoside

- 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose

- 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl acetate

Uniqueness

tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its tert-butyl group, which enhances its stability and solubility. This structural feature also contributes to its potent antimicrobial activity, distinguishing it from other similar compounds.

生物活性

tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a derivative of glucosamine that has garnered attention for its potential biological activities. This compound is characterized by its acetylated sugar structure, which influences its interaction with various biological systems. This article explores the biological activity of this compound, focusing on its effects on glycosaminoglycan synthesis, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is with a molecular weight of approximately 403.4 g/mol. Its structural characteristics include multiple acetyl groups that enhance its solubility and biological activity.

Inhibition of Glycosaminoglycan Synthesis

Research indicates that derivatives of 2-acetamido-2-deoxy-D-glucose can inhibit the synthesis of glycosaminoglycans (GAGs). A study demonstrated that certain acetylated analogs, including tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, significantly reduced the incorporation of radiolabeled glucosamine into GAGs. This effect was concentration-dependent and suggested a mechanism where these analogs compete with endogenous substrates in metabolic pathways related to GAG synthesis .

Table 1: Effects on GAG Synthesis

| Compound | Concentration (mM) | % Reduction in GAG Synthesis |

|---|---|---|

| tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl... | 1.0 | ~93% |

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-D-glucosamine | 1.0 | ~85% |

| Control | - | 0% |

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on glycosidases, enzymes that play critical roles in carbohydrate metabolism. In vitro assays indicated that tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside could effectively inhibit α-glucosidase activity. The kinetic parameters for this inhibition suggest a competitive mechanism where the compound binds to the active site of the enzyme .

Table 2: Inhibition Kinetics of α-Glucosidase

| Compound | Ki (μM) | kinact (×10⁻³ s⁻¹) | kinact/Ki (M⁻¹ s⁻¹) |

|---|---|---|---|

| tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl... | 84 ± 19 | 174 ± 28 | 2070 ± 570 |

| Control | - | - | - |

Case Studies

In a recent clinical study involving diabetic patients, the administration of compounds similar to tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside resulted in improved glycemic control and reduced postprandial glucose levels. The study highlighted the compound's potential as a therapeutic agent in managing diabetes through its inhibitory action on carbohydrate-digesting enzymes .

特性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[(2-methylpropan-2-yl)oxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO9/c1-9(20)19-14-16(26-12(4)23)15(25-11(3)22)13(8-24-10(2)21)27-17(14)28-18(5,6)7/h13-17H,8H2,1-7H3,(H,19,20)/t13-,14-,15-,16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQVCKOGUNJPL-HHARLNAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132863 | |

| Record name | β-D-Glucopyranoside, 1,1-dimethylethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7772-86-3 | |

| Record name | β-D-Glucopyranoside, 1,1-dimethylethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7772-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, 1,1-dimethylethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。